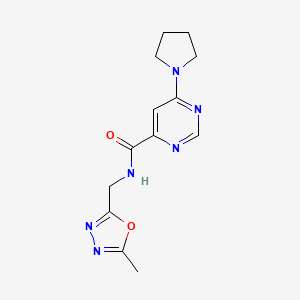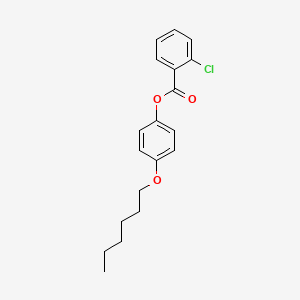![molecular formula C15H7ClF6N4O B2486683 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-one CAS No. 343373-37-5](/img/structure/B2486683.png)
2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions and characterizations, such as electrochemical studies and density functional theory (DFT) calculations. For instance, compounds with similar structures have been synthesized and characterized, showcasing the diversity in the synthetic approaches for triazole derivatives (Conradie et al., 2019).
Molecular Structure Analysis
The molecular structure of these compounds is often determined using X-ray crystallography complemented by DFT calculations. The analyses reveal distorted octahedral geometries, hydrogen-bonded supramolecular structures, and the influence of substituents on molecular orbitals and electronic properties (Conradie et al., 2019).
Chemical Reactions and Properties
The reactivity of such compounds can be diverse, influenced by their electronic structure. The presence of triazole and pyridine rings facilitates a range of chemical reactions, including coordination to metals and participation in hydrogen bonding and π-π interactions, leading to complex formation and diverse supramolecular architectures (Conradie et al., 2019).
Physical Properties Analysis
Physical properties such as melting points, solubility, and crystal structure are crucial for understanding the behavior of these compounds. Experimental data often include melting points and structural descriptions, providing insight into the stability and crystallization behavior of the compounds.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity towards different reagents, and electrochemical behaviors, are determined through experimental and theoretical studies. For example, the electrochemistry of coordination compounds containing triazole derivatives reveals their redox behavior, which is significant for applications in catalysis and materials science (Conradie et al., 2019).
科学的研究の応用
Synthesis and Structural Assessment
- The compound has been involved in the synthesis of complex molecules. For example, in a study by Castiñeiras et al. (2018), a derivative of 1,2,4-triazole was used in the synthesis of methyl 2-(4-phenyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thioacetate and its complex with HgCl2, highlighting its utility in creating novel compounds with potential applications in various fields such as chemistry and materials science (Castiñeiras, García-Santos, & Saa, 2018).
Theoretical Investigations
- Theoretical investigations have been conducted on similar compounds for their potential use in applications like organic light-emitting diodes (OLEDs). Guo et al. (2019) investigated the phosphorescence spectra and quantum yields of Ir(III) complexes with similar structures, showcasing the potential of these compounds in electronic and photonic applications (Guo, Pan, Li, Wu, & Zhang, 2019).
Antioxidant Properties
- Research has also been conducted on derivatives of 1,2,4-triazole for their antioxidant properties. For example, a study by Bekircan et al. (2008) synthesized new derivatives and evaluated their antioxidant and antiradical activities, indicating potential pharmaceutical or nutraceutical applications (Bekircan, Özen, Gümrükçüoğlu, & Bektaş, 2008).
Influence on Excited States of Complexes
- The compound's derivatives have been studied for their influence on the energy and nature of the lowest excited states of heteroleptic phosphorescent Ir(III) complexes. This kind of research, such as the study conducted by Avilov et al. (2007), contributes to the understanding of the photophysical properties of these complexes, which can be crucial in the development of optoelectronic devices (Avilov, Minoofar, Cornil, & De Cola, 2007).
Luminescent Properties
- Some studies have explored the luminescent properties of compounds containing 1,2,4-triazole. For instance, Gusev et al. (2017) synthesized copper(I) complexes with 1,2,4-triazoles and investigated their photoluminescence, revealing potential for these compounds in luminescent materials or sensors (Gusev, Shul’gin, Minaev, Baryshnikov, Minaeva, Baryshnikova, Kiskin, & Eremenko, 2017).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H7ClF6N4O/c16-11-5-9(15(20,21)22)6-23-12(11)26-13(27)25(7-24-26)10-3-1-2-8(4-10)14(17,18)19/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJWURFOEDOEQDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=NN(C2=O)C3=C(C=C(C=N3)C(F)(F)F)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H7ClF6N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-6-hydroxy-2H-chromen-2-one](/img/structure/B2486602.png)
![1,3,8,8-tetramethyl-5-(3-(trifluoromethyl)phenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,5H)-trione](/img/structure/B2486605.png)


![6-Tert-butyl-2-[1-[2-(4-fluorophenoxy)acetyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2486608.png)
![4-{[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]methyl}-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B2486609.png)
![6-(4-Chlorophenyl)-2-[1-(5-methyl-1,2-oxazole-4-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2486610.png)
![N-(5-chloro-2-methoxyphenyl)-2-((6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2486612.png)
![N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]prop-2-enamide](/img/structure/B2486613.png)
![2-[(2,5-Dimethylphenyl)amino]cyclobutan-1-ol](/img/structure/B2486614.png)

![1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-5-(1,2-dithiolan-3-yl)pentan-1-one](/img/structure/B2486618.png)
![3-(2-chlorobenzyl)-8-fluoro-5-(2-fluorobenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2486623.png)